

# **Application Notes and Protocols for Avadomide- Induced Apoptosis in DLBCL Cell Lines**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Avadomide (CC-122) is a novel small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] In Diffuse Large B-cell Lymphoma (DLBCL), Avadomide redirects the E3 ligase to target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[2][3] The degradation of these transcriptional repressors leads to the upregulation of interferon-stimulated genes (ISGs), which in turn induces apoptosis in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL cell lines.[2][3][4] These application notes provide a summary of the quantitative effects of Avadomide on DLBCL cell lines and detailed protocols for assessing its apoptotic activity.

## **Data Presentation**

The following tables summarize the dose-dependent effects of **Avadomide** on apoptosis induction and target protein degradation in various DLBCL cell lines.

Table 1: Avadomide-Induced Apoptosis in DLBCL Cell Lines



| Cell Line | Subtype | Avadomide<br>Concentration (μΜ) | Apoptotic Cells (%)<br>(Annexin V+) |
|-----------|---------|---------------------------------|-------------------------------------|
| TMD8      | ABC     | 0.1                             | ~15%                                |
| 1         | ~30%    |                                 |                                     |
| 10        | ~50%    |                                 |                                     |
| U2932     | ABC     | 0.1                             | ~20%                                |
| 1         | ~40%    |                                 |                                     |
| 10        | ~60%    |                                 |                                     |
| WSU-DLCL2 | GCB     | 0.1                             | ~10%                                |
| 1         | ~25%    |                                 |                                     |
| 10        | ~45%    | _                               |                                     |
| SUDHL-4   | GCB     | 0.1                             | ~5%                                 |
| 1         | ~15%    |                                 |                                     |
| 10        | ~30%    |                                 |                                     |

Data are estimations derived from graphical representations in "Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL" after 7 days of treatment.[2]

Table 2: Effect of Avadomide on Ikaros and Aiolos Protein Levels



| Cell Line | Subtype  | Avadomide<br>Concentration<br>(μΜ) | Ikaros<br>Degradation | Aiolos<br>Degradation |
|-----------|----------|------------------------------------|-----------------------|-----------------------|
| TMD8      | ABC      | 0.1                                | Partial               | Partial               |
| 1         | Strong   | Strong                             |                       |                       |
| 10        | Complete | Complete                           | _                     |                       |
| U2932     | ABC      | 0.1                                | Partial               | Strong                |
| 1         | Strong   | Complete                           |                       |                       |
| 10        | Complete | Complete                           | _                     |                       |
| WSU-DLCL2 | GCB      | 0.1                                | Partial               | Partial               |
| 1         | Strong   | Strong                             |                       |                       |
| 10        | Complete | Complete                           | _                     |                       |
| SUDHL-4   | GCB      | 0.1                                | Minimal               | Partial               |
| 1         | Partial  | Strong                             |                       |                       |
| 10        | Strong   | Complete                           |                       |                       |

Qualitative assessment based on western blot images from "Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL" after 24 hours of treatment.[2]

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Avadomide-induced apoptotic signaling pathway in DLBCL cells.



#### Experimental Workflow for Avadomide-Induced Apoptosis



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Avadomide-Induced Apoptosis in DLBCL Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662804#avadomide-for-inducing-apoptosis-in-dlbcl-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com